ETHYL 1-ETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
ETHYL 1-ETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a phenyl group, and a piperazine moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-ETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a β-keto ester, and urea or its analogues . This reaction forms the tetrahydropyrimidine core of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-ETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
ETHYL 1-ETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-ETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: A structurally similar compound with a methyl group instead of the piperazine moiety.
TRIAZOLE-PYRIMIDINE HYBRIDS: Compounds that combine triazole and pyrimidine rings, exhibiting similar biological activities.
Uniqueness
ETHYL 1-ETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific combination of functional groups and structural features. The presence of the piperazine moiety and the phenyl group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 3-ethyl-4-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3/c1-4-32-24(20-31-17-15-30(16-18-31)19-22-13-11-21(3)12-14-22)25(27(33)35-5-2)26(29-28(32)34)23-9-7-6-8-10-23/h6-14,26H,4-5,15-20H2,1-3H3,(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWFXRVZTROYNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)CC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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